Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Description
Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 1190311-14-8) is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyridine core. Its molecular formula is C₉H₈N₂O₃ (MW 192.17 g/mol), with a methyl ester at position 5 and a lactam (2-oxo) group at position 2 (). This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, particularly as an intermediate for bioactive molecules targeting nucleic acid secondary structures like G-quadruplexes ().
Properties
IUPAC Name |
methyl 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)6-3-2-5-7(10-6)4-8(12)11-5/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNGFGHVDXKDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the pyrrolo[3,2-b]pyridine core. This intermediate is then esterified to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives have shown promising results in inhibiting specific cancer cell lines. For instance, research has demonstrated that modifications to the pyrrolopyridine scaffold can enhance the potency against various tumor types by targeting specific kinases involved in cancer progression. A study indicated that certain derivatives exhibited IC50 values in the low micromolar range against MPS1 kinase, which is crucial for cell division and is often overexpressed in tumors .
-
Neuroprotective Effects
- The compound has been investigated for its neuroprotective properties. Experimental studies suggest that it may mitigate neuronal damage through antioxidant mechanisms and modulation of neuroinflammatory pathways. These findings position it as a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
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Antimicrobial Properties
- Preliminary studies have indicated that methyl 2-oxo derivatives possess antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents, especially in an era of increasing antibiotic resistance.
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Synthetic Intermediate
- In synthetic organic chemistry, methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for further functionalization, making it valuable in drug discovery and development processes.
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Key Properties :
- Stability : Stored sealed at room temperature, indicating moderate air/moisture sensitivity ().
- Hazards : Classified with warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory irritation ().
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
The compound’s reactivity and applications are heavily influenced by the positions of substituents on the pyrrolo-pyridine scaffold. Key analogs include:
Structural Implications :
- Ring Fusion Isomerism: The [3,2-b] fusion in the target compound vs.
- Substituent Effects: Chlorine or bromine at C3/C5 () enhances electrophilicity for nucleophilic substitutions but eliminates the lactam’s H-bond donor capacity.
Biological Activity
Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₈N₂O₃
- Molecular Weight : 192.17 g/mol
- CAS Number : 1190311-14-8
- MDL Number : MFCD12963011
The biological activity of methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives is primarily attributed to their interaction with various biological targets. Research indicates that these compounds may inhibit specific enzymes or receptors involved in disease pathways. For instance, studies suggest that pyrrolo[3,2-b]pyridine derivatives can modulate fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis and cancer progression .
Anticancer Activity
Research has highlighted the anticancer potential of methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 4h | 4T1 (breast cancer) | 7 - 25 | FGFR inhibition |
| Other derivatives | Various | Varies | Induction of apoptosis |
The ability to induce apoptosis and inhibit cell migration and invasion makes these compounds promising candidates for cancer therapy .
Antimicrobial Activity
Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives have also demonstrated antimicrobial properties. Studies have reported their effectiveness against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate significant activity against resistant strains:
| Compound | Pathogen | MIC (µM) |
|---|---|---|
| Derivative A | M. tuberculosis | <0.15 |
| Derivative B | E. coli | 5 - 10 |
These findings suggest a potential role for these compounds in treating infections caused by resistant bacteria .
Neuroprotective Effects
Emerging evidence suggests that methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives may possess neuroprotective properties. Animal studies indicate that these compounds can ameliorate neuroinflammation and oxidative stress in models of neurodegenerative diseases. The precise mechanisms involve modulation of inflammatory pathways and enhancement of neuronal survival .
Case Studies
- Study on FGFR Inhibition : A series of pyrrolo[3,2-b]pyridine derivatives were synthesized and evaluated for their FGFR inhibitory activity. Compound 4h showed potent inhibition with IC₅₀ values ranging from 7 to 25 nM across different FGFR subtypes and effectively induced apoptosis in breast cancer cells .
- Antimycobacterial Activity Evaluation : In a study assessing the antimycobacterial activity of various derivatives, several exhibited strong activity against Mycobacterium tuberculosis, with MIC values significantly lower than standard treatments like isoniazid .
Q & A
Q. Advanced
- SC-XRD (Single-Crystal X-Ray Diffraction) : SHELX software analyzes intermolecular interactions (e.g., C=O···H–N hydrogen bonds with D···A distances of 2.8–3.0 Å) .
- Graph Set Analysis : Classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict crystal stability .
How does the compound’s conformation influence its biological activity?
Advanced
The planar pyrrolo[3,2-b]pyridine core intercalates with DNA G-quadruplex structures (e.g., c-MYC promoter), stabilizing them via π-π stacking. Methyl ester groups enhance lipophilicity (logP ~1.12), improving cellular uptake . Conformational flexibility of the 2-oxo-dihydro moiety allows adaptive binding to hydrophobic pockets in targets like kinases .
What challenges arise in resolving crystallographic data for this compound?
Q. Advanced
- Twinned Crystals : SHELXL’s TWIN/BASF commands refine data from non-merohedral twinning .
- Disorder : Partial occupancy of the methyl ester group is resolved using PART commands in SHELX .
- Ring Puckering : Cremer-Pople parameters (e.g., θ = 20° for the pyrrolidine ring) quantify non-planarity using DFT-optimized coordinates .
How do contradictory data on reaction yields or biological efficacy arise, and how are they resolved?
Advanced
Discrepancies in yields (e.g., 48–52% vs. 70% under microwaves) stem from variable catalyst activity or solvent purity . Systematic DOE (Design of Experiments) identifies critical factors (e.g., AlCl₃ concentration, temperature). For bioactivity, EC₅₀ variations arise from assay conditions (e.g., serum-free vs. serum-containing media); orthogonal assays (e.g., SPR, ITC) validate binding affinities .
What computational methods predict the compound’s physicochemical properties?
Q. Advanced
- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and calculates electrostatic potential maps for hydrogen-bonding sites .
- Molecular Dynamics : Simulates solvation effects (e.g., free energy of hydration) using AMBER force fields .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70%) and CYP450 inhibition risks .
How is the compound’s stability under various storage conditions assessed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
